molecular formula C22H18FNO4 B2780394 5-((4-fluorobenzyl)oxy)-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyran-4-one CAS No. 1021024-24-7

5-((4-fluorobenzyl)oxy)-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyran-4-one

Cat. No. B2780394
CAS RN: 1021024-24-7
M. Wt: 379.387
InChI Key: ZCBVGEFDCFBQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-fluorobenzyl)oxy)-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C22H18FNO4 and its molecular weight is 379.387. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

1,3-Dipolar Cycloaddition and Fluoro-Substituted Derivatives : The synthesis of fluoro-substituted dibenzo[c,f]pyrrolo[1,2-a]azepine and pyrrolo[2,1-a]-isoquinoline derivatives involves the reaction of difluorocarbene with 11H-Dibenz[b,e]azepine and 3,4-dihydroisoquinolines in the presence of fumaronitrile. These reactions highlight the compound's versatility in synthesizing fluorine-containing heterocycles, which are of interest for their unique chemical properties and potential applications in material science and as pharmaceutical intermediates (Novikov et al., 2005).

Facile Generation of α-Oxo-o-Quinodimethanes : The reaction of o-((trimethylsilyl)methyl)benzoyl derivatives with aromatic aldehydes and alkyl fumarates produces 3-aryl-3,4-dihydroisocoumarins and α-tetralones, respectively. This process underscores the chemical's utility in constructing complex, biologically relevant structures through straightforward synthetic routes, offering pathways to diverse heterocyclic compounds (Kessar et al., 1992).

Potential Applications in Material Science and Catalysis

Single-Molecule-Magnet Behavior and Fluorescence Properties : Tetranuclear rare-earth complexes incorporating fluorobenzylidene-hydroxylquinoline units exhibit single-molecule-magnet behavior and fluorescence. These properties suggest applications in developing new materials for information storage, sensors, and optical devices, indicating a broader applicative landscape for compounds with similar functionalities (Gao et al., 2016).

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-[(4-fluorophenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO4/c23-18-7-5-15(6-8-18)13-27-21-14-28-20(11-19(21)25)22(26)24-10-9-16-3-1-2-4-17(16)12-24/h1-8,11,14H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBVGEFDCFBQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-fluorobenzyl)oxy)-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyran-4-one

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